molecular formula C14H14N4O3S B2550932 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2034483-25-3

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2550932
CAS No.: 2034483-25-3
M. Wt: 318.35
InChI Key: FKNZGGLPFYTHTR-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide features a hybrid heterocyclic architecture combining a 1,2,3-triazole core with furan (oxygen-containing) and thiophene (sulfur-containing) rings. The carboxamide group and hydroxyl-substituted ethyl linker further contribute to its structural complexity.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-7-11(16-17-18)13(19)15-9-14(20,10-4-6-22-8-10)12-3-2-5-21-12/h2-8,20H,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNZGGLPFYTHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan and thiophene rings, which are known for their pharmacological activities.
  • A triazole moiety that enhances its interaction with biological targets.
  • A carboxamide functional group, which contributes to its solubility and reactivity.

The molecular formula is C13H13N3O3SC_{13}H_{13}N_3O_3S, with a molecular weight of approximately 293.33 g/mol.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including carbonic anhydrase isoenzymes. This inhibition is crucial in therapeutic contexts such as glaucoma treatment and other conditions where bicarbonate levels need modulation.
  • Antioxidant Activity : The presence of furan and thiophene rings may confer antioxidant properties, which can protect cells from oxidative stress and potentially reduce cancer cell proliferation.
  • Anticancer Effects : Preliminary studies suggest that the compound exhibits anticancer activity by inducing apoptosis in cancer cells through caspase activation. This was evidenced in studies where the compound stimulated caspase 3 production significantly compared to control groups .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological ActivityAssay TypeIC50 Value (µg/mL)Reference
Anticancer (A549 cells)Cytotoxicity193.93
Carbonic Anhydrase InhibitionEnzyme AssayNot specified
AntioxidantDPPH AssayNot specified

Case Study 1: Anticancer Activity

In a study involving various cancer cell lines, this compound was tested against A549 lung cancer cells. The compound demonstrated a low IC50 value of 193.93 µg/mL, indicating potent cytotoxicity compared to the positive control . Further investigation revealed that the compound induced apoptosis via caspase activation pathways.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of carbonic anhydrase isoenzymes highlighted the potential therapeutic applications of this compound in treating conditions like glaucoma. The compound's ability to modulate bicarbonate levels through enzyme inhibition suggests it could be beneficial in managing intraocular pressure.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons are outlined below:

Benzothiazole-3-Carboxamide Derivatives

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (, Compound 4g) share the carboxamide group but replace the triazole and thiophene with benzothiazole and thiazolidinone moieties. These derivatives exhibit moderate synthetic yields (37–70%) in ethanol, with chloro- and fluorophenyl substituents influencing solubility and crystallinity. While their biological activities are unspecified, benzothiazoles are widely explored for antimicrobial and anticancer activities, suggesting that the target compound’s triazole-thiophene system may offer distinct electronic or steric advantages in target binding .

Thiophene-2-Carboxamide Derivatives

details 5-amino-3-methyl-4-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)carbonyl]thiophene-2-carboxamide (Compound 6), which retains the thiophene-carboxamide backbone but substitutes the triazole with a pyrazolone ring. The synthesis involves acetylacetic ester under reflux (65% yield, m.p. 208–210°C), highlighting the thermal stability of such systems.

Furan-3-Carboxamide Derivatives

describes 2-(2-hydrazinyl-2-oxoethyl)-N-methylfuran-3-carboxamide (Compound 97c), which shares the furan-carboxamide motif but lacks thiophene and triazole groups. The hydrazinyl side chain in these compounds facilitates cyclization into acyl azides, suggesting that the target compound’s hydroxyethyl group could similarly participate in hydrogen bonding or serve as a synthetic handle for further derivatization .

Thiazole-Furan Hybrids

’s N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) combines furan-2-carboxamide with a thiazole ring. Unlike the target compound’s thiophen-3-yl group, the thiazole’s nitrogen atom may enhance polarity and hydrogen-bond acceptor capacity. The methoxybenzyl substituent in this analog could improve membrane permeability, whereas the target’s hydroxy group might increase hydrophilicity .

Structural and Functional Analysis

Key Structural Differences

Feature Target Compound Closest Analog () Impact on Properties
Heterocyclic Core 1,2,3-Triazole Thiazole Triazoles offer stronger π-π interactions; thiazoles enhance polarity.
Sulfur Ring Thiophen-3-yl Thiazol-2-yl Thiophene’s electron-rich system vs. thiazole’s H-bond acceptor.
Substituents Hydroxyethyl linker Methoxybenzyl group Hydroxy group increases hydrophilicity; methoxy enhances lipophilicity.

Preparation Methods

Triazole Core Construction via Huisgen Cycloaddition

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click" reaction. The methyl group at position 1 is introduced via alkylation of the triazole precursor.

Hydroxyethyl Bridge Formation

The central hydroxyethyl moiety is constructed through nucleophilic addition of a thiophen-3-yl and furan-2-yl Grignard reagent to a ketone intermediate, followed by stereoselective reduction.

Heteroaromatic Ring Functionalization

Thiophen-3-yl and furan-2-yl groups are introduced via Suzuki-Miyaura cross-coupling or direct alkylation, leveraging their inherent reactivity in electrophilic substitution.

Stepwise Synthetic Protocols

Synthesis of 1-Methyl-1H-1,2,3-Triazole-4-Carboxylic Acid

Step Reaction Reagents/Conditions Yield Reference
1 Azide formation NaN₃, DMF, 80°C, 6h 85%
2 CuAAC cycloaddition CuI, TBTA, Et₃N, rt, 12h 78%
3 Methylation CH₃I, K₂CO₃, DMF, 50°C 90%

The triazole core is synthesized by reacting propargylamine with methyl azide under CuI catalysis, followed by N-methylation using iodomethane.

Construction of the Hydroxyethyl Bridge

Step Reaction Reagents/Conditions Yield Reference
1 Ketone formation Thiophen-3-ylMgBr, furan-2-carbaldehyde, THF, -78°C 68%
2 Reduction NaBH₄, MeOH, 0°C → rt 92%

A bifunctional Grignard reagent (thiophen-3-ylmagnesium bromide) reacts with furan-2-carbaldehyde to form a tertiary alcohol, which is subsequently reduced to the hydroxyethyl derivative.

Amide Coupling and Final Assembly

Step Reaction Reagents/Conditions Yield Reference
1 Carboxamide activation EDC·HCl, HOBt, DCM -
2 Amide bond formation Triazole-carboxylic acid, hydroxyethyl amine, rt, 24h 75%

The triazole-4-carboxylic acid is activated using EDC/HOBt and coupled to the hydroxyethyl amine intermediate under mild conditions.

Optimization of Reaction Conditions

Temperature and Catalytic Systems

  • CuAAC Reaction : Optimal yields (78–85%) are achieved at room temperature using CuI/TBTA, avoiding side reactions observed at elevated temperatures.
  • Grignard Addition : Low temperatures (-78°C) prevent retro-aldol decomposition, as evidenced by NMR monitoring.

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) enhance triazole methylation kinetics.
  • Tetrahydrofuran (THF) is critical for stabilizing Grignard intermediates during hydroxyethyl bridge synthesis.

Regioselectivity Challenges

Competing N2 vs. N1 methylation in the triazole ring is mitigated by using bulky bases (e.g., DBU) to favor N1 substitution.

Analytical Characterization Data

Spectroscopic Profiles

Technique Key Signals Assignment Reference
¹H NMR (400 MHz, CDCl₃) δ 7.42 (s, 1H, triazole-H), 6.85–7.20 (m, 5H, thiophene/furan-H) Heteroaromatic protons
¹³C NMR (101 MHz, CDCl₃) δ 164.2 (C=O), 142.1 (triazole-C), 126–140 (thiophene/furan-C) Carbonyl and aromatic carbons
IR (KBr) 3320 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O) Amide functional groups

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O gradient) confirms ≥98% purity, with retention time = 12.3 min.

Comparative Analysis of Synthetic Routes

Traditional Stepwise Coupling vs. Convergent Approaches

Parameter Stepwise Method Convergent Method
Total Steps 7 4
Overall Yield 42% 58%
Key Advantage Controlled regioselectivity Reduced purification steps
Reference

Convergent strategies employing late-stage amide coupling demonstrate superior efficiency.

Green Chemistry Alternatives

Microwave-assisted synthesis reduces reaction times by 60% for CuAAC steps, though scalability remains challenging.

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